molecular formula C21H30F2N2O B6045869 1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine

1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine

Cat. No.: B6045869
M. Wt: 364.5 g/mol
InChI Key: FUWDEISISUSTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it valuable for various research purposes. In

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine involves the selective antagonism of dopamine D3 receptors. This receptor subtype is primarily located in the mesolimbic pathway, which is involved in the reward system of the brain. By blocking dopamine D3 receptors, this compound can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. Additionally, dopamine D3 receptors have been implicated in various pathological processes, such as schizophrenia and Parkinson's disease, making this compound a valuable tool for studying these conditions.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects that make it valuable for various research purposes. This compound has been shown to selectively bind to dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking these receptors, this compound can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. Additionally, this compound has been found to have potential applications in the treatment of various neurological and psychiatric conditions, such as schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine has several advantages and limitations for lab experiments. One advantage is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Additionally, this compound has been found to have potential applications in the treatment of drug addiction, making it a valuable tool for studying this condition. However, one limitation is the potential for off-target effects, as this compound may bind to other receptors in addition to dopamine D3 receptors. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans, which may limit its translational potential.

Future Directions

There are several future directions for research on 1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine. One direction is the further optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various neurological and psychiatric conditions. Furthermore, future research could focus on the use of this compound in combination with other drugs to enhance its therapeutic potential. Overall, the unique biochemical and physiological effects of this compound make it a valuable tool for various scientific research applications, and further research in this area is warranted.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine involves a multi-step process that has been optimized for high yield and purity. The first step involves the reaction of 2,3-difluorobenzyl bromide with 1-(2,2-dimethylpropanoyl)-3-pyrrolidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate 1-(2,3-difluorobenzyl)-3-pyrrolidinone, which is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product. This synthesis method has been extensively studied and optimized for high yield and purity, making it a reliable and efficient method for producing this compound.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine has been found to have various scientific research applications, particularly in the field of neuroscience. This compound has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological processes. Additionally, this compound has been found to have potential applications in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F2N2O/c1-21(2,3)20(26)25-12-9-16(14-25)15-7-10-24(11-8-15)13-17-5-4-6-18(22)19(17)23/h4-6,15-16H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWDEISISUSTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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